
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a chemical compound with the molecular formula C14H8B2Cl4O5 . Its molecular weight is 419.65 . The IUPAC name for this compound is bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is 1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride include a molecular weight of 419.65 . The compound is stored at room temperature . More specific properties like boiling point, density, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Phenylboronic acids have been recognized for their catalytic roles in facilitating dehydrative condensation between carboxylic acids and amines, leading to the efficient synthesis of α-dipeptides. The ortho-substituent on the phenylboronic acid moiety is crucial for preventing amine coordination, thus enhancing the catalytic process (Wang, Lu, & Ishihara, 2018). Additionally, phenylboronic acids facilitate triple condensation reactions with phloroglucinol and unsaturated carbonyl compounds to produce novel C3-symmetric 2H-chromene derivatives, showcasing their versatility in synthesizing complex organic molecules (Pettigrew, Cadieux, So, & Wilson, 2005).
Chromatographic Analysis
In chromatography, derivatives of phenylboronic acid have been utilized to improve the gas chromatographic properties of certain compounds, indicating their usefulness in trace analysis and structural confirmation through gas chromatography-mass spectrometry techniques (Rodman & Ross, 1986).
Cross-Coupling Reactions
The cross-coupling reactions, such as those modeled on the Suzuki reaction, involve the use of phenylboronic acid with acetic anhydride. These reactions have been extensively studied through DFT calculations, revealing viable catalytic cycles and the importance of phenylboronic acid in facilitating these processes (Goossen, Koley, Hermann, & Thiel, 2006).
Nanotechnology and Drug Delivery
Phenylboronic acid-decorated nanoparticles have been developed for targeted drug delivery, exploiting the ability of phenylboronic acid to enhance tumor targeting and penetration. Such nanoparticles demonstrate improved tumor accumulation and antitumor effects, highlighting their potential in medical applications (Wang, Wei, Cheng, Wang, & Tang, 2016).
Eigenschaften
CAS-Nummer |
957120-24-0 |
|---|---|
Produktname |
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride |
Molekularformel |
C7H3BCl2O2 |
Molekulargewicht |
200.81 g/mol |
IUPAC-Name |
3-chloro-5-oxoboranylbenzoyl chloride |
InChI |
InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H |
InChI-Schlüssel |
NNGSOHKTJKSZCB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Kanonische SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



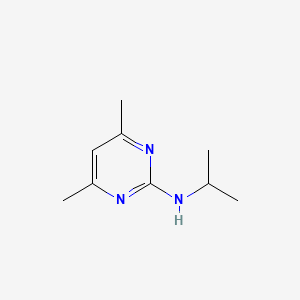
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
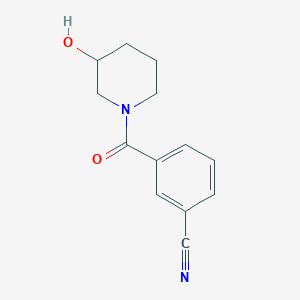
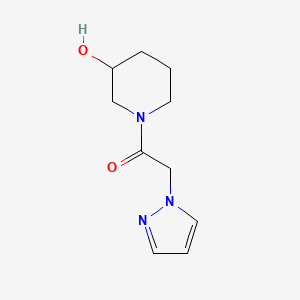
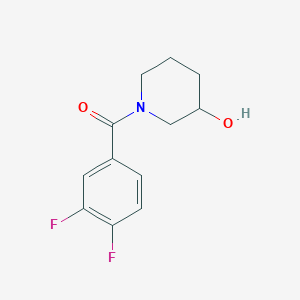
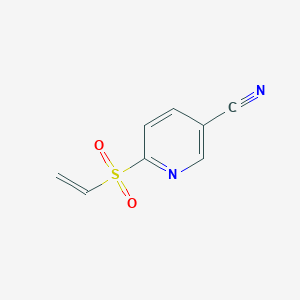
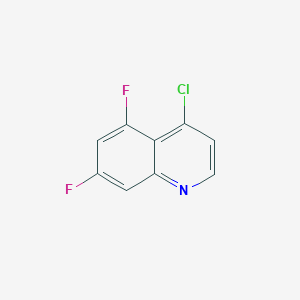
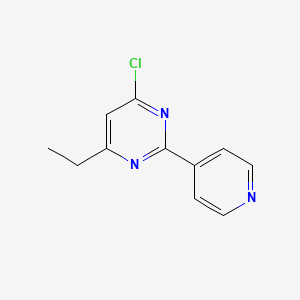
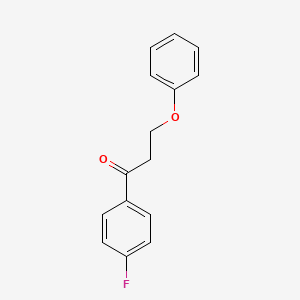
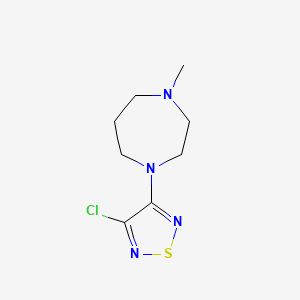
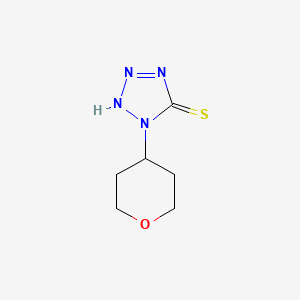
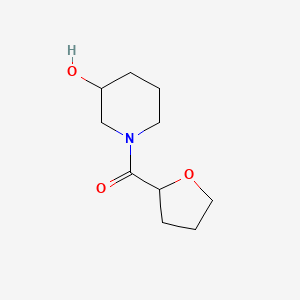
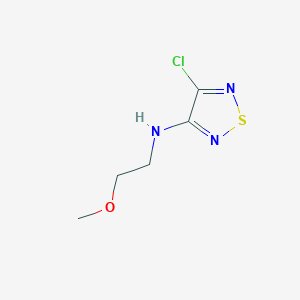
amine](/img/structure/B1486593.png)